octa-2,4,6-trienal
Description
General Overview of Conjugated Polyenal Systems in Chemical Science
Conjugated systems are defined by overlapping p-orbitals that allow for the delocalization of pi electrons across a chain or ring of atoms. This delocalization generally leads to increased stability and influences the molecule's electronic and spectroscopic properties wikipedia.org. In polyenal systems, the conjugation extends across the carbon chain and includes the carbon-oxygen double bond of the aldehyde group.
The presence of extensive conjugation in polyenals like octa-2,4,6-trienal results in characteristic UV-Vis absorption spectra, often shifting absorption towards longer wavelengths compared to non-conjugated systems researchgate.net. This property is particularly relevant in fields such as astrobiology, where conjugated polyenes, including polyenals, are considered potential biomarkers due to their distinct spectroscopic signatures detectable by techniques like Raman spectroscopy royalsocietypublishing.orgresearchgate.netresearchgate.net.
Conjugated polyenals are found in various natural sources, including diatoms, where they can be produced as secondary metabolites oup.comoup.comwwu.edu. These naturally occurring polyenals, while often having different chain lengths and degrees of unsaturation compared to this compound, share the fundamental conjugated structure and contribute to the ecological interactions of the organisms that produce them nih.gov.
Significance of α,β-Unsaturated Carbonyl Moieties in Organic Transformations
The α,β-unsaturated carbonyl moiety, present in this compound at the terminus of its conjugated system, is a highly significant functional group in organic chemistry. This structural feature consists of a carbonyl group conjugated with an alkene (a carbon-carbon double bond) at the alpha and beta positions relative to the carbonyl carbon wikipedia.org.
The key characteristic of α,β-unsaturated carbonyl compounds is their dual electrophilic nature. The carbonyl carbon is electrophilic, as in simple aldehydes, but the beta-carbon of the alkene is also susceptible to nucleophilic attack due to the electron-withdrawing effect of the carbonyl group through the conjugated system wikipedia.org. This reactivity pattern, known as vinylogy, allows α,β-unsaturated carbonyls to participate in a wide range of reactions, including Michael additions and Diels-Alder reactions wikipedia.org.
These moieties serve as crucial building blocks in organic synthesis, enabling the formation of complex molecular architectures rsc.orgresearchgate.net. Their reactivity is exploited in various transformations, including additions, cycloadditions, and reductions, making them versatile intermediates in the construction of pharmaceuticals, natural products, and materials wikipedia.orgrsc.orgresearchgate.net.
Historical Development and Current Research Landscape of this compound and its Analogues
Early research into polyunsaturated aldehydes, including compounds like this compound, was often linked to the study of natural products and pigments containing extended conjugated systems, such as carotenoids royalsocietypublishing.orgresearchgate.netresearchgate.net. The synthesis and characterization of these molecules were important steps in understanding the relationship between molecular structure and spectroscopic properties.
One historical method for preparing 2,4,6-octatrienal involved the autocondensation of crotonaldehyde (B89634) catalyzed by pyridinium (B92312) acetate. However, this method was noted to produce a mixture of products with varying carbon chain lengths, leading to low yields of the desired this compound google.com. This highlights a historical challenge in the synthesis of pure, specific polyenals.
More recent research has focused on developing more controlled and efficient synthetic routes to polyunsaturated aldehydes and their analogues rsc.orgresearchgate.netnih.gov. For example, processes involving the reaction of 2,4-trans-hexadienal with phosphonoacetates have been explored for the synthesis of 2,4,6-octatrienoic acid derivatives, which are structurally related to the aldehyde google.com.
The current research landscape for this compound and its analogues is diverse. These compounds are studied for their potential applications in organic synthesis as versatile intermediates chemicalbook.com. Their conjugated structure also makes them relevant in the development of new materials and in the study of photochemistry rsc.org. Furthermore, analogues with similar conjugated systems, such as nona-2,4,6-trienal, are investigated for their sensory properties, like their contribution to the aroma of foods researchgate.net. The study of related polyunsaturated aldehydes produced by diatoms continues, with research exploring their ecological roles and potential biological effects oup.comoup.comwwu.edunih.gov.
Research findings related to the synthesis and properties of this compound and its analogues are often detailed in chemical literature. For instance, studies have investigated the vibrational spectra of (E,E,E)-octa-2,4,6-trienal to understand the spectroscopic effects of the conjugated polyenal chain and the aldehyde group researchgate.net.
Data regarding the physical and chemical properties of this compound are available, including its molecular formula (C8H10O) and molecular weight (122.16 g/mol ) scbt.comalfa-chemistry.comnih.govbldpharm.com. Different stereoisomers, such as the (2E,4E,6E) form, are also noted in the literature alfa-chemistry.comnih.gov.
While specific detailed research findings solely focused on this compound itself might be dispersed across various studies focusing on broader classes of compounds or specific reactions, its role as a representative conjugated polyenal and a potential synthetic building block is evident in the chemical literature.
Below is a table summarizing some key computed properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H10O | scbt.comalfa-chemistry.comnih.govbldpharm.com |
| Molecular Weight | 122.16 g/mol | scbt.comalfa-chemistry.comnih.govbldpharm.com |
| Exact Mass | 122.07300 Da | |
| PSA | 17.07000 | |
| LogP | 1.87380 | |
| PubChem CID | 5283331 | nih.gov |
This data provides fundamental information about the compound's composition and some predicted physical characteristics. Further detailed research findings would typically involve spectroscopic data, reactivity studies, and potentially crystallographic information for specific isomers or derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E)-octa-2,4,6-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZGMJKUENNLQL-ICDJNDDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031032 | |
| Record name | 2,4,6-Octatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17609-31-3 | |
| Record name | 2,4,6-Octatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Octa 2,4,6 Trienal
Established Synthetic Routes to Octa-2,4,6-trienal
The synthesis of conjugated polyenals like this compound often involves sequential chain extension reactions that build the polyene backbone and introduce the aldehyde functionality.
Stepwise Synthesis via Enolate Intermediates
Stepwise synthesis approaches frequently utilize enolate chemistry to form new carbon-carbon bonds. While specific details on the synthesis of this compound solely via enolate intermediates are not extensively detailed in the provided search results, enolate chemistry is a fundamental tool in organic synthesis for constructing carbon skeletons through reactions like alkylation and condensation. The formation of enolates from carbonyl compounds allows for nucleophilic attack on electrophilic centers, enabling the stepwise elongation of a carbon chain. This approach would typically involve forming an enolate from a smaller carbonyl precursor and reacting it with an appropriately functionalized building block to extend the conjugated system.
Aldol (B89426) Condensation Approaches for this compound Framework Construction
Aldol condensation is a significant method for forming carbon-carbon bonds and constructing carbonyl compounds with extended carbon chains, including conjugated systems. Research has shown that this compound can be formed through aldol condensation reactions. Specifically, the self-condensation of 2-butenal has been identified as a pathway to produce 2,4,6-octatrienal. This reaction can occur over catalysts such as hydroxyapatite (B223615) (HAP). wordpress.com Under certain conditions, the self-condensation of 2-butenal predominantly yields 2,4,6-octatrienal. wordpress.com
Furthermore, this compound is also observed as a product in the aldol condensation of acetaldehyde (B116499). acs.org, acs.org, researchgate.net, researchgate.net Studies on the amino acid-catalyzed aldol condensation of acetaldehyde in aqueous solutions have shown the formation of crotonaldehyde (B89634), 2,4-hexadienal, and 2,4,6-octatrienal. acs.org, acs.org, researchgate.net The kinetics of this reaction indicate that at lower amino acid concentrations, the reaction is first-order with respect to acetaldehyde, limited by the formation of the enamine intermediate. acs.org, acs.org, researchgate.net At higher amino acid concentrations, the kinetics become second order, controlled by the carbon-carbon bond-forming step, suggesting a Mannich pathway, although an aldol pathway cannot be excluded. acs.org, acs.org, researchgate.net
Wittig Reaction Applications in Polyenal Synthesis
The Wittig reaction is a widely used method for the synthesis of alkenes, and it is particularly valuable for constructing conjugated polyene systems, including polyenals. psu.edu, thieme-connect.de The reaction involves the condensation of a phosphorus ylide with a carbonyl compound (aldehyde or ketone). This method allows for the controlled formation of carbon-carbon double bonds with defined stereochemistry.
While direct synthesis of this compound specifically via a single Wittig reaction starting from simple precursors is not explicitly detailed in the provided snippets, the Wittig reaction is a common strategy for building longer conjugated systems from smaller fragments. For instance, the synthesis of carotenoids, which are extensive polyenes, frequently utilizes Wittig chemistry, often involving the coupling of polyenal intermediates with phosphorus ylides. bibliotekanauki.pl, thieme-connect.de A general approach based on 2,7-dimethylocta-2,4,6-triene-1,8-dial is used in the commercial synthesis of β-carotene via Wittig chemistry. bibliotekanauki.pl
Research also describes the synthesis of polyenic enol ethers through the reaction of a polyenal with a carbanion of a diethyl alkoxymethylphosphonate, a variation of the Wittig-type reaction. psu.edu, rsc.org This highlights the utility of Wittig-type reactions in extending conjugated systems of existing polyenals. Another study mentions the use of a general Wittig homologation procedure in the synthesis of 7-(3-(methylthio)phenyl)hepta-2,4,6-trienal, indicating the applicability of this reaction to synthesize related trienal structures. venkataramangroup.org
Identification and Utilization of Key Precursors in this compound Production
The synthesis of this compound relies on the availability and appropriate functionalization of key precursor molecules. Based on the synthetic routes discussed, several compounds serve as important starting materials or intermediates:
Acetaldehyde: As demonstrated by aldol condensation studies, acetaldehyde can undergo sequential reactions to form longer chain unsaturated aldehydes, including this compound. acs.org, acs.org, researchgate.net, researchgate.net
2-Butenal (Crotonaldehyde): The self-condensation of 2-butenal is a direct route reported for the formation of 2,4,6-octatrienal. wordpress.com 2-Butenal itself is a product of acetaldehyde aldol condensation. acs.org, acs.org, researchgate.net, researchgate.net
2,4-Hexadienal: This compound is another intermediate formed during the aldol condensation of acetaldehyde, preceding the formation of this compound. acs.org, acs.org, researchgate.net
Cyclooctatetraene (B1213319) oxide: Ring cleavage of cyclooctatetraene oxide with lithium aluminum hydride (LAH) has been shown to yield this compound. researchgate.net
Polyene building blocks with aldehyde or phosphonium (B103445) salt functionalities: In Wittig-based syntheses of polyenes, appropriately functionalized smaller polyene fragments are coupled. For example, a C15-aldehyde and a C10-phosphonium salt were used in a Wittig condensation to build a C25-apocarotenal. mdpi.com While not directly for this compound, this illustrates the strategy. Similarly, the synthesis of [13C10]-7-cyano-2-methylthis compound involved Wittig coupling of labeled intermediates. bibliotekanauki.pl
Here is a table summarizing some key precursors and their roles:
| Precursor | Role in Synthesis of this compound or Related Polyenals | Relevant Synthetic Method |
| Acetaldehyde | Initial building block in aldol condensation. acs.org, acs.org, researchgate.net, researchgate.net | Aldol Condensation |
| 2-Butenal (Crotonaldehyde) | Intermediate in aldol condensation; undergoes self-condensation. wordpress.com, acs.org, acs.org, researchgate.net, researchgate.net | Aldol Condensation |
| 2,4-Hexadienal | Intermediate in acetaldehyde aldol condensation. acs.org, acs.org, researchgate.net | Aldol Condensation |
| Cyclooctatetraene oxide | Undergoes ring cleavage to yield this compound. researchgate.net | Ring Opening |
| Polyenal/Phosphonium Salt Fragments | Used in Wittig couplings to build polyene chain. bibliotekanauki.pl, mdpi.com | Wittig Reaction |
Stereocontrol and Stereoselective Synthesis of this compound Isomers
Controlling the stereochemistry (E or Z configuration) of the double bonds in conjugated polyenals like this compound is crucial, as different isomers can have distinct physical and biological properties.
The Wittig reaction, depending on the specific ylide and reaction conditions (e.g., solvent, presence of salts), can influence the stereochemical outcome. While the classical Wittig reaction often gives a mixture of E and Z isomers, modified Wittig reactions, such as the Horner-Wadsworth-Emmons reaction, can offer better stereocontrol, often favoring the E isomer, particularly with stabilized ylides. psu.edu
Some synthetic approaches aim for stereoselective formation of specific isomers. For example, a method involving the addition of organometallic reagents to pyrylium (B1242799) salts followed by electrocyclic ring-opening of the intermediate 2H-pyran has been reported for the stereoselective preparation of Z,E-dienals, which could potentially be extended to trienals. psu.edu This method was shown to yield dienals with high stereochemical purity. psu.edu
Research on the synthesis of polyenic enol ethers via Wittig-type reactions also highlights the potential for good stereoselectivity. psu.edu
Studies on the isomerization of 2,4,6-octatrienal in acidic conditions (like FSO3H) have shown that it can undergo cycloisomerization, indicating the potential for interconversion between isomers or formation of cyclic byproducts under certain conditions. researchgate.net
While the provided information confirms the importance of stereocontrol and the existence of methods aiming for stereoselectivity in polyenal synthesis, specific details on achieving high stereoselectivity for all possible isomers of this compound across different synthetic routes are not exhaustively provided. However, the mention of obtaining the all-E isomer in certain reactions suggests that methods for achieving specific stereoisomers exist. bibliotekanauki.pl, rsc.org
Optimization Strategies and Challenges in this compound Synthesis
The synthesis of conjugated polyenals like this compound faces several challenges:
Stability: Conjugated polyenes are generally sensitive to air and light and can undergo isomerization or degradation. thieme-connect.de Special care is required in handling them to maintain their stability. thieme-connect.de
Stereochemical Control: Achieving high stereoselectivity, especially in forming specific E or Z double bonds along the conjugated chain, can be challenging, particularly as the chain length increases.
Side Reactions: The presence of multiple reactive sites (aldehyde and multiple double bonds) can lead to undesired side reactions, such as polymerization, oxidation, or further condensation, reducing yields and complicating purification. thieme-connect.de
Purification: Isolating and purifying the desired polyenal from reaction mixtures containing precursors, intermediates, byproducts, and isomers can be difficult due to their similar physical properties and sensitivity.
Optimization strategies often focus on:
Controlling Reaction Conditions: Careful control of temperature, solvent, concentration, and reaction time is crucial to favor the desired reaction pathway and minimize side reactions.
Catalyst Selection: Choosing appropriate catalysts and reagents can significantly impact reaction rate, yield, and stereoselectivity. For instance, the choice of amino acid catalyst affects the kinetics of acetaldehyde aldol condensation. acs.org, acs.org, researchgate.net
Protecting Groups: Employing protecting groups for sensitive functional groups can prevent their participation in undesired reactions.
Development of Stereoselective Methods: Research continues to focus on developing new reagents and methodologies that provide higher control over double bond geometry. psu.edu
Despite the challenges, ongoing research aims to develop more efficient, selective, and robust synthetic methods for accessing this compound and its derivatives for various applications.
Exploration of Novel Synthetic Approaches and Derivatization Strategies for this compound
This compound, a polyunsaturated fatty aldehyde, presents a challenging yet intriguing target for synthetic chemists due to its conjugated system of double bonds and reactive aldehyde functionality. While established synthetic routes exist, research continues to explore novel approaches for its preparation and derivatization, often driven by the need for improved yields, stereocontrol, or the synthesis of specific derivatives for various applications.
One traditional method for obtaining 2,4,6-octatrienal involves the autocondensation of crotonaldehyde catalyzed by pyridinium (B92312) acetate. However, this approach typically results in a mixture of aldehydes with varying carbon chain lengths (C8, C12, C16), arising from the condensation of different numbers of crotonaldehyde units. This leads to low yields of the desired this compound and presents significant challenges in purification due to the formation of numerous by-products. google.com
Novel synthetic strategies often aim to circumvent the limitations of such traditional methods by employing more controlled and selective reactions. Although specific detailed examples of entirely novel syntheses focusing solely on this compound are not extensively detailed in the immediate search results beyond its use as a starting material or intermediate, the principles of modern organic synthesis offer potential avenues. For instance, the synthesis of related polyenals and polyenoates, such as deca-2,4,6,8-tetraenal (B43570) or dodecapentaenoic acid thioester, provides insights into methodologies that could potentially be adapted or modified for the synthesis of this compound. nih.govcore.ac.uk These approaches often involve stepwise construction of the conjugated system using reactions like Horner-Emmons or Wittig reactions, starting from smaller, well-defined precursors. nih.govcore.ac.ukresearchgate.net
Derivatization strategies for this compound leverage its inherent reactivity. The conjugated double bonds and the aldehyde group are susceptible to various transformations. For example, the aldehyde can undergo oxidation to form carboxylic acids or reduction to form alcohols. The double bonds can participate in addition reactions, such as with halogens or hydrogen. Furthermore, the conjugated system allows for participation in cycloaddition reactions. rsc.org
One notable example of derivatization involves the use of this compound as a starting material in the synthesis of longer conjugated systems. For instance, it has been employed in a three-step process involving enolate formation, selective reduction, and oxidation to construct deca-2,4,6,8-tetraenal. This synthesis highlights the potential of this compound as a building block for more complex polyenes. The first step of this process involves the deprotonation of the α-hydrogen of this compound using a strong base like sodium hydride in tetrahydrofuran (B95107) (THF), generating an enolate intermediate. This enolate then undergoes aldol condensation with another aldehyde molecule, extending the carbon chain and introducing additional double bonds.
Another area of exploration involves photo-induced intramolecular tandem cyclization reactions of derivatives of hepta-2,4,6-trienal (B15475387), a related compound. While not directly on this compound, this research indicates the potential for developing novel cyclization strategies for conjugated trienals, which could potentially be applied or adapted for this compound derivatives to create cyclic structures. rsc.org
The synthesis of (2E,4E,6Z)-nona-2,4,6-trienal, a compound structurally similar to this compound but with an additional carbon, has been achieved through a Wittig reaction between (Z)-3-hexenal and activated methyl crotonate. This suggests that Wittig or Horner-Emmons type reactions could be viable strategies for constructing the conjugated system of this compound from smaller aldehyde or phosphonate (B1237965) precursors. researchgate.net
Research into the biosynthesis of natural products containing polyene systems also offers potential insights into novel enzymatic or biomimetic approaches for synthesizing compounds like this compound. For example, studies on the biosynthesis of Heat Stable Antifungal Factor (HSAF) involve the assembly of polyketide precursors via processes that include cyclization or cycloaddition reactions, providing inspiration for synthetic chemists. nih.govcore.ac.uk
Below is a table summarizing some of the reactions and transformations involving this compound or related conjugated systems discussed in the search results:
| Reaction Type | Description | Relevant Compound(s) | Potential Application for this compound Derivatization | Source(s) |
| Aldol Condensation (as enolate) | Chain elongation by reaction with another aldehyde. | This compound used as reactant | Synthesis of longer conjugated aldehydes | |
| Oxidation of Aldehyde | Conversion of the aldehyde group to a carboxylic acid. | Deca-2,4,6,8-tetraenal | Synthesis of octa-2,4,6-trienoic acid | |
| Reduction of Aldehyde | Conversion of the aldehyde group to an alcohol. | Deca-2,4,6,8-tetraenal | Synthesis of octa-2,4,6-trien-1-ol | google.com |
| Addition to Double Bonds | Reaction with halogens or hydrogen across the double bonds. | Deca-2,4,6,8-tetraenal | Saturation or halogenation of the polyene system | |
| Intramolecular Tandem Cyclization | Photo-induced cyclization to form bicyclic structures. | Hepta-2,4,6-trienal derivatives | Formation of cyclic this compound derivatives | rsc.org |
| Wittig/Horner-Emmons Reactions | Formation of conjugated double bonds from aldehyde/ketone and phosphonate. | Nona-2,4,6-trienal synthesis | Stepwise construction of the this compound backbone | nih.govcore.ac.ukresearchgate.net |
Further research is needed to develop efficient and stereoselective novel synthetic routes specifically for this compound and to fully explore the scope of its derivatization for various applications, including its potential as a building block in the synthesis of natural products or materials with unique optical or electronic properties. acs.org
Reaction Mechanisms and Transformational Chemistry of Octa 2,4,6 Trienal
Electrophilic and Nucleophilic Reactivity of the Aldehyde Functional Group in Octa-2,4,6-trienal
The aldehyde group in this compound exhibits characteristic electrophilic behavior at the carbonyl carbon, making it susceptible to attack by nucleophiles. Aldehydes are generally more electrophilic than ketones due to reduced steric hindrance and less electron donation from the attached groups saskoer.ca. The carbonyl carbon carries a partial positive charge, while the oxygen is partially negative, a polarization that facilitates nucleophilic attack saskoer.ca.
Conversely, the alpha-hydrogens adjacent to the aldehyde group are acidic and can be removed by a strong base to form an enolate intermediate. This enolate is a potent nucleophile and can react with electrophiles, including other carbonyl compounds, in reactions such as aldol (B89426) condensation . For instance, this compound can act as a starting material in aldol condensation reactions, where sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) deprotonates the alpha-hydrogen, generating an enolate that can then react with another aldehyde molecule to extend the carbon chain .
Reactions Involving the Conjugated Polyene System of this compound
The conjugated system of three double bonds in this compound significantly influences its reactivity, enabling participation in various addition and redox reactions. This extended pi system can act as a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting species.
The aldehyde functional group is particularly prone to oxidation, yielding the corresponding carboxylic acid. While specific details for this compound are not extensively detailed in the provided sources, conjugated aldehydes in general can undergo oxidation . For example, barium permanganate (B83412) (BaMnO₄) has been used as a reagent for the oxidation of aldehyde functionalities in related synthetic sequences .
Reduction of this compound can occur at both the aldehyde group and the carbon-carbon double bonds. Selective reduction of the aldehyde would yield the corresponding alcohol. Reduction of the double bonds would lead to more saturated compounds. Diisobutylaluminum hydride (DIBAL) is a reagent known for selectively reducing ester or ketone intermediates while preserving aldehyde functionalities in related reactions, suggesting that careful control of conditions and reagents is necessary for selective reduction of this compound .
The conjugated double bonds in this compound are susceptible to addition reactions, including electrophilic and nucleophilic additions. In conjugated carbonyl systems, nucleophiles can attack at either the carbonyl carbon (1,2-addition) or the beta-carbon of the conjugated system (1,4- or conjugate addition) libretexts.org. The outcome depends on factors such as the nature of the nucleophile and the reaction conditions libretexts.org. The double bonds can also participate in addition reactions with species like halogens or hydrogen .
Reductive Processes of this compound
Cyclization Reactions and Pericyclic Processes of this compound Derivatives
Polyenes like this compound can undergo cyclization and pericyclic reactions, which involve concerted electron shifts. These reactions are often governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and can be initiated thermally or photochemically libretexts.orgwikipedia.org.
Studies on protonated 2,4,6-octatrienal have shown that it can undergo thermal cyclization in strongly acidic media like FSO₃H, yielding cyclized products cdnsciencepub.comcdnsciencepub.comresearchgate.net. This thermal cyclization of protonated this compound occurs at relatively low temperatures (-20 °C) cdnsciencepub.comcdnsciencepub.com. The mechanism is suggested to involve diprotonated species with protonation on oxygen cdnsciencepub.comcdnsciencepub.com.
Photo-induced cyclization reactions are also relevant to polyenal systems. While direct examples for this compound are limited in the provided text, research on related hepta-2,4,6-trienal (B15475387) derivatives demonstrates the potential for photo-induced intramolecular tandem cyclization rsc.orgrsc.org. For example, photo-reactions of 2,4,6-tris(phenylthio)hepta-2,4,6-trienal derivatives have been shown to yield bicyclic structures via a photo-induced intramolecular tandem cyclization reaction rsc.orgrsc.org. These reactions involve the absorption of light energy to promote an electron to a higher energy molecular orbital, altering the symmetry and allowing for concerted bond formation that is symmetry-forbidden under thermal conditions libretexts.orgwikipedia.org. The specific mechanisms involve complex rearrangements leading to the formation of new rings within the molecule rsc.orgrsc.org.
This compound as a Versatile Building Block in Complex Organic Synthesis
This compound is recognized as a useful compound in organic synthesis chemicalbook.com. Its structure, featuring a conjugated triene system and a terminal aldehyde group, allows it to participate in a variety of reactions for the construction of diverse organic molecules, including other polyenes and cyclic compounds .
One notable application is its use as a starting material in the synthesis of longer conjugated systems, such as deca-2,4,6,8-tetraenal (B43570) . This synthesis can be achieved through reactions like aldol condensation, where this compound reacts with smaller aldehydes to extend the carbon chain and introduce additional unsaturation .
Furthermore, this compound has been implicated in the formation of aromatic products. For instance, it can be produced from the condensation of acetaldehyde (B116499) and 2-butenal and subsequently undergo dehydrocyclization reactions to yield aromatic compounds like 2-methylbenzaldehyde (B42018) wordpress.com.
Derivatives of octatrienals have also been explored as building blocks. ω,ω-Diacyloxy-2,6-dimethyl-octatrienals, which possess a formyl or alkoxycarbonyl group at one end and geminal acyloxy groups at the other, have been described as asymmetric C10 building blocks for terpene syntheses google.com.
The compound's utility extends to serving as a precursor in the synthesis of other complex molecules, such as a dodecapentanoic acid thioester core.ac.uk.
Detailed Mechanistic Investigations of this compound Transformations
Detailed mechanistic studies shed light on the reactivity of this compound in various chemical transformations. The presence of the conjugated π system and the electrophilic aldehyde carbon are key features governing its reaction pathways.
In reactions like aldol condensation, this compound can act as both the enolate donor and the electrophilic partner. For example, in the synthesis of deca-2,4,6,8-tetraenal, a mechanism involving the deprotonation of the α-hydrogen of this compound by a base like sodium hydride (NaH) generates a reactive enolate intermediate . This enolate then undergoes nucleophilic attack on the carbonyl carbon of another aldehyde molecule, leading to the formation of a new carbon-carbon bond and chain extension .
This compound is also known to undergo cyclization reactions. In strongly acidic conditions, protonated 2,4,6-octatrienal can undergo cycloisomerization researchgate.net. This process, related to the Iso-Nazarov reaction, involves the acid-catalyzed electrocyclic ring closure of the conjugated trienal system researchgate.net. Studies using NMR have investigated the isomerization of 2,4,6-octatrienal in strong acids like FSO₃H, demonstrating quantitative cycloisomerization at low temperatures researchgate.net.
The formation of aromatic products from this compound involves dehydrocyclization. Following its formation from smaller precursors, this compound can undergo intramolecular cyclization and subsequent dehydrogenation to form aromatic rings, such as the conversion to 2-methylbenzaldehyde wordpress.com.
While studies on this compound specifically are detailed in some contexts, investigations into the photoreactions of related conjugated trienal derivatives, such as 2,4,6-tris(phenylthio)hepta-2,4,6-trienal, demonstrate the potential for photo-induced intramolecular tandem cyclization reactions leading to the formation of bicyclic structures rsc.org. These studies provide analogous mechanistic insights into the behavior of the conjugated trienal moiety under specific conditions rsc.org.
The vibrational analysis of (E,E,E)-2,4,6-octatrienal provides further spectroscopic understanding of its structure and how the aldehydic group and polyenal chain length influence its properties researchgate.net.
Summary of this compound Transformations
| Transformation Type | Reactants/Conditions | Products Examples | Key Mechanistic Step(s) | Reference |
| Aldol Condensation | This compound + Aldehyde, NaH/THF | Deca-2,4,6,8-tetraenal | Enolate formation, Nucleophilic attack | |
| Dehydrocyclization | This compound (formed in situ) | 2-Methylbenzaldehyde | Intramolecular cyclization, Elimination | wordpress.com |
| Acid-Promoted Cyclization | This compound, Strong Acid (e.g., FSO₃H) | Cyclized cation intermediate | Electrocyclic ring closure | researchgate.net |
| Photo-induced Cyclization* | Substituted Hepta-2,4,6-trienal | Bicyclic structures | Intramolecular tandem cyclization | rsc.org |
*Note: This transformation is shown for a substituted hepta-2,4,6-trienal but illustrates the reactivity of the conjugated trienal system under photochemical conditions.
Spectroscopic and Computational Elucidation of Octa 2,4,6 Trienal
Advanced Spectroscopic Characterization Techniques Applied to Octa-2,4,6-trienal
Spectroscopic methods play a vital role in confirming the structure and analyzing the properties of this compound. Techniques such as vibrational spectroscopy, electronic absorption spectroscopy, nuclear magnetic resonance, and mass spectrometry each offer distinct information about the molecule.
Vibrational Spectroscopy (FT-Raman, FT-IR) for Molecular Structure and Conformation
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for probing the molecular structure and conformation of organic compounds. These techniques measure the vibrations of atoms within a molecule, providing a unique spectral fingerprint that can be used for identification and structural analysis. Vibrational analysis of (E,E,E)-2,4,6-octatrienal has been conducted using FT-Raman and FT-infrared measurements in conjunction with density functional theory (DFT) computations researchgate.net. These studies aim to assign vibrational bands and understand the spectroscopic effects related to the presence of the aldehydic group and the conjugated polyenal chain length researchgate.net. While specific experimental spectral data (peak positions and intensities) for this compound were not detailed in the provided information, vibrational spectroscopy is generally used to identify characteristic functional group vibrations (such as the C=O stretch of the aldehyde and C=C stretches of the double bonds) and to gain insights into the molecule's conformational preferences.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is particularly useful for studying molecules with conjugated pi systems, like this compound. This technique measures the absorption of ultraviolet and visible light as electrons are excited to higher energy levels. The extent of conjugation in a molecule directly influences the wavelength of maximum absorption (λmax). For (2E,4E,6E)-Octa-2,4,6-trienal, a λmax of 319 nm with a molar extinction coefficient (ε) of 39,000 has been reported in chloroform (B151607) nih.gov. This absorption in the UV region is characteristic of the extended pi system formed by the three conjugated double bonds and the carbonyl group. The position and intensity of the UV-Vis absorption band provide valuable information about the degree of electron delocalization within the molecule thegoodscentscompany.comhmdb.ca.
| Property | Value | Solvent | Citation |
|---|---|---|---|
| λmax (nm) | 319 | Chloroform | nih.gov |
| ε (M⁻¹ cm⁻¹) | 39,000 | Chloroform | nih.gov |
Nuclear Magnetic Resonance (NMR) Studies for Isomeric Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural confirmation and assessment of isomeric purity of organic compounds. By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides information about the connectivity and chemical environment of atoms within a molecule. For conjugated systems, NMR can be used to assign olefinic proton signals and determine stereochemistry through coupling constants nih.gov. While detailed experimental ¹H and ¹³C NMR spectra for this compound are available in some databases nih.gov, a research paper provides specific NMR data for (2E,4E,6E)-Octa-2,4,6-trienal in chloroform nih.gov. This data includes chemical shifts (δ) and coupling constants (J), which are critical for confirming the proposed structure and determining the configuration of the double bonds nih.gov. NMR can also be employed to assess isomeric purity, for instance, by differentiating between cis and trans isomers or, in some cases, enantiomers nist.gov.
| Nucleus | Field Strength | Solvent | Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) | Citation |
|---|---|---|---|---|---|
| ¹H | 300 MHz | Chloroform | 1.76 (d), 5.95–6.28 (m), 6.53 (t), 7.03 (t), 9.45 (d) | J=6 (for δ 1.76), J=12 (for δ 6.53), J=12 (for δ 7.03), J=6 (for δ 9.45) | nih.gov |
| ¹³C | 75 MHz | Chloroform | 18.62, 127.54, 130.52, 131.14, 137.09, 143.12, 152.43, 193.36 | - | nih.gov |
Mass Spectrometric Analysis for Molecular Formula and Fragmentation Patterns
Mass Spectrometry (MS) is a technique used to determine the molecular weight and structural fragments of a compound. By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the molecular formula and provide insights into the molecule's fragmentation pathways under ionization. The molecular formula of this compound is C₈H₁₀O, with a molecular weight of 122.16 g/mol nih.govnist.govuni.lu. High-resolution mass spectrometry (HRMS) data for C₈H₁₀O has been reported, with a calculated mass of 122.0732 and a found mass of 122.0727 nih.gov. Electron ionization mass spectrometry (EI-MS) of 2,4,6-octatrienal provides a fragmentation pattern that can be compared to literature data for identification and structural verification nist.gov. The fragmentation pattern is influenced by the molecule's structure, including the conjugated double bonds and the aldehyde group nih.govcenmed.comresearchgate.net.
Computational Chemistry and Theoretical Modeling of this compound
Computational chemistry, particularly Density Functional Theory (DFT), complements experimental spectroscopic studies by providing theoretical insights into the electronic structure, geometry, and reactivity of molecules.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbitals (e.g., HOMO and LUMO) arxiv.orgrsc.orgresearchgate.netunige.chresearchgate.net. DFT computations have been applied in the vibrational analysis of (E,E,E)-2,4,6-octatrienal to aid in the assignment of experimental IR and Raman bands and to understand the molecule's structural dynamics researchgate.net. Beyond vibrational analysis, DFT can be used to predict chemical reactivity by examining parameters like frontier molecular orbital energies (HOMO-LUMO gap), which relate to a molecule's willingness to donate or accept electrons rsc.orgmdpi.com. While detailed DFT results specifically for this compound (such as optimized coordinates or precise HOMO-LUMO energy values) were not extensively provided in the search results, the application of DFT to this conjugated system allows for a deeper understanding of its electronic distribution and how it might behave in chemical reactions.
Correlation of Theoretical Parameters with Experimental Spectroscopic Data
The elucidation of the structure and properties of this compound heavily relies on the correlation between theoretical calculations and experimental spectroscopic data. Vibrational spectroscopy, such as Fourier transform (FT)-Raman and FT-infrared measurements, provides experimental data on the vibrational modes of the molecule. longdom.org These experimental spectra exhibit characteristic bands corresponding to specific functional groups and bond vibrations within this compound, such as the stretching vibrations of the C=O bond in the aldehyde group and the C=C bonds in the polyene chain. longdom.org
Density-functional theory (DFT) computations are a powerful theoretical tool used to predict various molecular properties, including vibrational frequencies, optimized geometries, and electronic structures. By performing DFT calculations on this compound, theoretical vibrational spectra can be generated and compared with the experimental FT-Raman and FT-infrared spectra. longdom.org This correlation allows for the assignment of experimental vibrational bands to specific normal modes of vibration, validating the theoretical model and providing detailed information about the molecule's structure and bonding. longdom.org
Studies involving related polyenals have demonstrated the utility of this approach in understanding the spectroscopic effects of structural variations, such as the presence of the aldehydic group, the length of the conjugated polyenal chain, and the effect of lateral substitutions. longdom.org For instance, analyzing the shifts and intensities of vibrational bands can reveal the degree of conjugation and the influence of the aldehyde group on the electron distribution across the polyene system.
While specific detailed data tables correlating every theoretical parameter with experimental spectroscopic data for this compound were not extensively available in the immediate search results, the methodology involving UV absorption, FT-Raman, FT-infrared measurements, and DFT computations for vibrational assignment has been applied to (E,E,E)-2,4,6-octatrienal. longdom.org This indicates the established approach for the spectroscopic and computational characterization of this class of compounds.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on physical laws and interatomic forces, MD simulations can provide insights into the conformational landscape of a molecule and its interactions with its environment. dovepress.comnih.gov
For a flexible molecule like this compound with a conjugated polyene chain and a rotatable aldehyde group, exploring its conformational landscape is crucial for understanding its potential biological activity and chemical reactivity. MD simulations can sample different possible conformations by allowing the molecule to evolve over time, providing information on the relative stabilities of these conformers and the transitions between them. nih.govelifesciences.org
Furthermore, MD simulations can be used to study the interactions of this compound with other molecules or a surrounding environment, such as a solvent or a biological membrane. nih.gov This can include investigating how the molecule orients itself, forms hydrogen bonds, or undergoes conformational changes upon interaction. While specific MD simulation studies focused solely on the conformational landscape and interactions of this compound were not prominently found in the provided search results, the application of MD simulations to understand conformational dynamics and interactions is a well-established method in chemical and biological research, particularly for flexible molecules and conjugated systems. dovepress.comnih.govfrontiersin.org The insights gained from such simulations can complement spectroscopic data by providing a dynamic view of the molecule that is not always accessible through static experimental methods.
Biological Activities and Mechanistic Pathways of Octa 2,4,6 Trienal and Its Derivatives
Modulation of Lipid Metabolism by Octa-2,4,6-trienal
This compound and its derivatives have been implicated in the modulation of lipid metabolism. As a polyunsaturated aldehyde, it is structurally related to fatty acids and can be involved in lipid oxidation processes .
Enzymatic Metabolism via Lipoxygenases and Cyclooxygenases
While direct evidence detailing the enzymatic metabolism of this compound specifically by lipoxygenases (LOX) and cyclooxygenases (COX) is limited in the provided search results, related compounds and pathways offer insights. Lipoxygenases and cyclooxygenases are key enzymes in the metabolism of polyunsaturated fatty acids, leading to the formation of various lipid mediators nih.govnih.gov. For instance, cyclooxygenase enzymes, specifically COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins (B1171923) and other lipid mediators nih.govnih.gov. Similarly, lipoxygenases are involved in the production of lipid mediators from fatty acids . Studies on related polyunsaturated compounds, such as octa-2,4,7-trienal, suggest their release and transformation from certain organisms researchgate.net. Although this compound is an aldehyde and not a fatty acid, its polyunsaturated structure suggests a potential for interaction or involvement in pathways where LOX and COX are active, possibly through conversion or as a substrate for related enzymatic processes. One study mentions that this compound has been shown to have anti-inflammatory activities attributed to the inhibition of prostaglandin (B15479496) synthesis by inhibiting the cyclooxygenase enzyme cymitquimica.com.
Formation and Bioactivity of Lipid Mediators Derived from this compound
The involvement of this compound in lipid metabolism can lead to the formation of bioactive lipid mediators. While specific lipid mediators directly derived from this compound are not extensively detailed in the search results, its structural similarity to polyunsaturated fatty acids suggests potential pathways. For example, polyunsaturated fatty acids are precursors to a wide range of lipid mediators, including prostaglandins, leukotrienes, and lipoxins, formed through the action of COX and LOX enzymes nih.govnih.gov. Research on marine diatoms has identified the production of polyunsaturated aldehydes, including octatrienal, as lipid mediators researchgate.net. These compounds can have various functions, such as antipredator and antibacterial activities researchgate.net. The potential modulation of inflammatory pathways via lipid mediators is also listed as a biological activity type for this compound .
Role in Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound is known for its impact on biological membranes and its association with the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage . Its involvement in lipid peroxidation pathways is considered crucial for understanding its relevance in diseases linked to oxidative stress .
Investigation of Antioxidant Defense Mechanisms Elicited by this compound
Studies have investigated the antioxidant properties of this compound and related compounds. This compound has exhibited antioxidant properties in in vitro assays cymitquimica.com. These antioxidant properties may be linked to the ability to scavenge free radicals cymitquimica.com. Research on parrodiene derivatives, which include octatriene compounds, has demonstrated their ability to inhibit the formation of reactive oxygen species, particularly the hydroxyl radical, a significant source of damage to biological molecules, cells, and tissues nih.govresearchgate.netresearchgate.net. This antioxidant activity is considered important for their biological effects nih.gov. Furthermore, a study on 2,4,6-octatrienoic acid, a derivative, showed that it promotes antioxidant defense in normal human melanocytes by increasing the biological antioxidant potential and the expression and activity of catalase researchgate.net.
Inhibition of Free Radical Formation by this compound
This compound has been shown to inhibit the formation of free radicals. Research indicates that this compound can decompose under aerobic conditions to produce free radicals that can cause DNA damage . However, conversely, studies on its antioxidant capacity, particularly for parrodiene derivatives including octatriene, highlight their ability to directly inhibit the formation of reactive oxygen species, such as the hydroxyl radical, as assessed by electron paramagnetic resonance (EPR) techniques nih.govresearchgate.net. This suggests a dual nature or context-dependent activity regarding free radical involvement. The antioxidant activity, including the inhibition of free radical formation, is considered a key aspect of its biological activity nih.gov.
Influence on Cellular Signaling Pathways by this compound
Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)
Research indicates that 2,4,6-octatrienoic acid, a derivative of this compound, acts as an activator of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). researchgate.netnih.govresearchgate.netmdpi.comnih.gov PPAR-γ is a nuclear receptor that plays a crucial role in regulating various cellular processes, including metabolism, inflammation, and cell differentiation. researchgate.net Activation of PPAR-γ by 2,4,6-octatrienoic acid has been shown to induce melanogenesis and antioxidant defense in human melanocytes. researchgate.netnih.govresearchgate.netnih.gov This activation was found to be necessary for the observed effects on melanin (B1238610) content and the expression and activity of catalase in human epidermal melanocytes and organ-cultured human skin. researchgate.netnih.govnih.gov Furthermore, PPAR-γ activation by 2,4,6-octatrienoic acid has demonstrated protective effects against UVA- and UVB-induced damage in normal human keratinocytes by promoting antioxidant defense, augmenting DNA repair, and reducing the induction of proteins involved in UV-induced DNA damage response. nih.govresearchgate.netmdpi.com
Impact on the Akt-Bcl-2 Survival Pathway
Studies have investigated the effects of 2,4,6-octatrienal and its potassium salt on the Akt-Bcl-2 survival pathway, particularly in the context of cardioprotection against ischemia/reperfusion injury. acs.orgnih.govunimi.itresearchgate.netacs.org Experiments using Sprague-Dawley rats showed that treatment with 2,4,6-octatrienal or its potassium salt prevented myocardial injury induced by ischemia/reperfusion. acs.orgnih.govresearchgate.netacs.org Western blot analysis revealed that these compounds reduced oxidative stress, induced the expression of Bcl-2, and increased the phosphorylation of Akt. acs.orgnih.govresearchgate.netacs.org These findings suggest that 2,4,6-octatrienal and its potassium salt reduce myocardial ischemic reperfusion injury, potentially by mitigating oxidative stress and activating the survival signal through the Akt-Bcl-2 pathway. acs.orgnih.govresearchgate.netacs.org The Akt-Bcl-2 pathway is a key signaling cascade involved in regulating cell survival and inhibiting apoptosis. researchgate.net
Modulation of the NF-κB Signaling Pathway
Research indicates that exposure to this compound can influence the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of immune responses, inflammation, and cell survival. genome.jp While the precise mechanisms of this compound's modulation of this pathway require further detailed investigation, its involvement suggests potential roles in inflammatory processes and cellular fate decisions. The NF-κB pathway can be activated by various stimuli, leading to the nuclear translocation of NF-κB dimers and subsequent gene transcription. genome.jp
Effects on Cell Proliferation and Apoptosis Mediated by this compound
This compound and its derivatives have been studied for their impact on cell proliferation and apoptosis, processes fundamental to tissue homeostasis and disease development.
Assessment of Antiproliferative Activity
All-trans-2,4,6-octatrienal has been tested for its antiproliferative activity against SH-SY5Y neuroblastoma cells. researchgate.netresearchgate.net These studies suggest that the bioactivity of such compounds, including their antiproliferative effects, may increase with the number of conjugated double bonds. researchgate.net While specific detailed data on the antiproliferative activity of this compound alone against a broad range of cell lines is not extensively detailed in the provided snippets, the investigation into its derivatives and related polyunsaturated aldehydes highlights a potential area of biological activity. researchgate.netresearchgate.net
Cardioprotective Effects of this compound and its Salts
As mentioned in Section 5.3.2, 2,4,6-octatrienal and its potassium salt have demonstrated cardioprotective effects in rat models of ischemia/reperfusion injury. acs.orgnih.govunimi.itresearchgate.netacs.org This protection is associated with a reduction in tissue injury and cardiomyocyte apoptosis. acs.orgnih.govresearchgate.netacs.org For instance, in ischemic control hearts, cardiomyocyte apoptosis was approximately 32 ± 2.3% at the end of reperfusion, while treatment with 2,4,6-octatrienal and its potassium salt significantly reduced apoptosis to 15 ± 1.4% and 13.6 ± 1.3%, respectively. acs.org These findings underscore the potential of this compound and its salts in mitigating apoptosis in the context of cardiac injury.
Data Table: Effect of 2,4,6-Octatrienal and its Potassium Salt on Cardiomyocyte Apoptosis
| Treatment Group | Cardiomyocyte Apoptosis (%) |
| Ischemic Control | 32.0 ± 2.3 |
| 2,4,6-Octatrienal (50 mM) | 15.0 ± 1.4 |
| Potassium Salt (50 mM) | 13.6 ± 1.3 |
| Non-ischemic Control | 4.0 |
*Data derived from a study on Sprague-Dawley rats subjected to ischemia/reperfusion. acs.org
Interaction of this compound with Biological Macromolecules, Including Schiff Base Formation with Proteins
The mechanism of action of polyunsaturated aldehydes like this compound involves their interaction with biological molecules through their aldehyde group and conjugated double bonds. These compounds can form Schiff bases with amino groups present in proteins. Schiff base formation occurs through a condensation reaction between an aldehyde or ketone and a primary amine, resulting in a carbon-nitrogen double bond (C=N). researchgate.netnih.gov This interaction can lead to structural changes in proteins and potentially affect the function of enzymes. The reactivity of this compound with nucleophiles and electrophiles makes it a versatile molecule in various biochemical pathways. Schiff bases and their metal complexes are known to exhibit a broad range of biological activities and are studied for their interactions with various biological targets. nih.govscirp.org
Advanced Research Perspectives and Future Directions in Octa 2,4,6 Trienal Studies
Development of Structure-Activity Relationships for Octa-2,4,6-trienal Analogs
Understanding the relationship between the chemical structure of this compound and its biological or chemical activity is a critical area for future research. The conjugated system of double bonds is likely central to its reactivity and interactions. Studies on related polyenals and polyenoic acids, such as all-trans-2,4,6-octatrienoic acid and all-trans-2,4-hexadienal, have indicated that bioactivity can increase with the number of coupled double bonds. researchgate.netresearchgate.net This suggests that systematic modifications to the this compound structure, such as altering the number or position of double bonds, changing the configuration (cis/trans), or introducing different functional groups, could yield analogs with modulated activities.
Future research should focus on synthesizing a library of this compound analogs with defined structural variations. High-throughput screening methods could then be employed to evaluate the activities of these analogs in relevant biological or chemical assays. Detailed analysis of the results would allow for the development of robust Quantitative Structure-Activity Relationship (QSAR) models. These models could predict the activity of novel, unsynthesized analogs, guiding the rational design of compounds with enhanced or specific properties. Research into related compounds like retinoids has successfully utilized SAR studies to identify key structural features for biological activity, providing a precedent for this approach with this compound. lipidbank.jpacs.org
Exploration of this compound in Advanced Materials Science Applications
Polyunsaturated aldehydes, including those with conjugated systems, are recognized for their potential in materials science due to their reactivity and electronic properties associated with the delocalized pi electrons. While specific applications of this compound in advanced materials science are not extensively documented in the provided search results, its structural features suggest potential.
Future research could investigate the incorporation of this compound into polymeric materials. The reactive aldehyde group and the conjugated double bonds could serve as sites for polymerization or cross-linking, leading to the formation of novel polymers with tailored properties. The conjugated system might also impart interesting optical or electronic properties, potentially making these materials relevant for applications in organic electronics or sensors. Additionally, this compound could be explored as a building block for the synthesis of functional molecules used in material science, such as dyes or components of liquid crystals. The field of aggregation-induced emission, mentioned in the context of a related compound, highlights the potential for conjugated systems in materials with unique optical properties. ambeed.com
Novel Methodologies for Comprehensive Investigation of this compound Bioactivity
Current understanding of this compound's bioactivity is emerging, with mentions of potential anti-inflammatory and anticancer properties, as well as involvement in lipid peroxidation. researchgate.net To comprehensively investigate its biological effects, novel and advanced methodologies are required.
Future studies should employ a range of in vitro and in vivo models to explore its activity across different biological systems. This could involve using advanced cell culture techniques, including 3D cell models, to better mimic physiological conditions. Omics approaches, such as transcriptomics, proteomics, and metabolomics, could provide a global view of the cellular responses to this compound exposure, helping to identify affected pathways and molecular targets. High-resolution imaging techniques could be used to visualize its cellular localization and interactions. Furthermore, advanced analytical techniques, such as stable isotope dilution analysis, which has been used for quantifying related compounds, could be adapted for precise measurement of this compound and its metabolites in biological samples. researchgate.net The application of techniques like electron paramagnetic resonance (EPR) has already demonstrated the ability of related compounds to inhibit reactive oxygen species, suggesting the utility of such methods in studying the antioxidant potential of this compound. researchgate.netresearchgate.net
Application of Green Chemistry Principles in this compound Synthesis and Utilization
The synthesis and utilization of chemical compounds are increasingly being evaluated through the lens of green chemistry principles, aiming to reduce environmental impact and improve sustainability. While specific green chemistry routes for this compound are not detailed in the provided results, the concept of efficient green synthesis of conjugated polyenals has been explored for related compounds. molaid.comlookchem.com
Future research should focus on developing environmentally friendly methods for synthesizing this compound. This could involve exploring catalytic methods that reduce energy consumption and waste generation, utilizing renewable feedstocks, and employing safer solvents or solvent-free reaction conditions. Techniques such as microwave-assisted synthesis or flow chemistry could also be investigated for their potential to improve efficiency and reduce reaction times. Furthermore, the utilization of this compound should also consider green chemistry principles, such as developing applications where the compound or its derivatives are easily recyclable or biodegradable at the end of their life cycle.
Identification of Unexplored Biological and Chemical Applications of this compound
The unique conjugated structure of this compound suggests that it may possess unexplored biological and chemical applications beyond those currently hinted at. Its presence or formation in biological systems, such as through lipid oxidation processes, indicates potential roles in physiological or pathological conditions.
Q & A
Q. How is octa-2,4,6-trienal synthesized and characterized in laboratory settings?
Methodological Answer: Synthesis typically involves aldol condensation or controlled oxidation of polyunsaturated precursors under inert conditions to prevent premature degradation. For characterization:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm conjugated double bonds (δ 5–7 ppm for protons, 120–140 ppm for carbons) and structural isomerism .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., m/z 122.073 for CHO) and fragmentation patterns to validate purity .
- UV-Vis Spectroscopy: Monitor λmax shifts (e.g., 250–300 nm) to confirm conjugation stability during synthesis .
Experimental protocols must detail solvent systems, catalysts, and reaction times for reproducibility .
Q. What analytical techniques are most effective for identifying this compound in complex mixtures?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile derivatives; use polar columns (e.g., DB-WAX) to resolve isomers. Derivatize with trimethylsilyl groups to enhance volatility .
- High-Performance Liquid Chromatography (HPLC): Pair with diode-array detectors (DAD) to separate non-volatile analogs. Optimize mobile phases (e.g., acetonitrile/water gradients) to reduce co-elution .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (~1680 cm) and C=C vibrations (~1600 cm) in purified samples. Compare with computational spectra for validation .
Q. What are the key stability considerations for this compound under various experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >80°C). Store at −20°C under argon to prevent polymerization .
- Light Sensitivity: Use amber glassware and UV-shielded environments to minimize photooxidation. Monitor degradation via time-resolved UV-Vis spectroscopy .
- Solvent Compatibility: Avoid protic solvents (e.g., alcohols) that may catalyze hydration. Use anhydrous dichloromethane or tetrahydrofuran for kinetic studies .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C3 and C5 positions). Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets are standard .
- Molecular Dynamics (MD) Simulations: Model solvent effects on conformational stability. Analyze radial distribution functions to identify preferential solvation .
- Reactivity Descriptors: Use Fukui indices to quantify nucleophilicity/electrophilicity, correlating with experimental kinetic data .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Triangulation: Cross-validate results using multiple techniques (e.g., NMR, MS, and X-ray crystallography) to confirm structural assignments .
- Systematic Error Analysis: Replicate studies under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate variables causing discrepancies .
- Meta-Analysis: Conduct a scoping review of literature (1990–2025) to identify methodological divergences, such as solvent polarity effects on NMR chemical shifts .
Q. What are the challenges in elucidating the degradation pathways of this compound under oxidative conditions?
Methodological Answer:
- Radical Trapping Experiments: Use spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) with electron paramagnetic resonance (EPR) to detect transient peroxyl radicals .
- Isotopic Labeling: Introduce at the carbonyl group to track oxygen incorporation during oxidation. Analyze products via HRMS and isotope-ratio mass spectrometry .
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to distinguish between homolytic and heterolytic cleavage mechanisms .
Data Presentation Guidelines
- Tables: Include comparative spectral data (e.g., NMR shifts across solvents) and kinetic parameters (e.g., kobs for degradation).
- Figures: Use reaction coordinate diagrams for computational studies and chromatograms with annotated peaks for mixture analysis .
- Ethical Replication: Publish raw datasets and computational input files in supplementary materials to enable independent verification .
Note: Avoid non-peer-reviewed sources (e.g., BenchChem) and ensure all methodologies align with IUPAC guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
